4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H29N5O2S and its molecular weight is 511.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, including “4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide”, are known to bind in the biological system with a variety of enzymes and receptors . Quinazoline derivatives have been found to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Biochemical Pathways
Triazoles and quinazolines can affect a variety of biochemical pathways due to their ability to interact with multiple enzymes and receptors
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effects .
Result of Action
Triazoles and quinazolines can have a wide range of effects due to their interactions with various enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how “this compound” interacts with its targets .
Properties
CAS No. |
1111197-44-4 |
---|---|
Molecular Formula |
C29H29N5O2S |
Molecular Weight |
511.64 |
IUPAC Name |
4-benzyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)22-12-13-24-25(15-22)34-28(33(27(24)36)16-21-8-6-5-7-9-21)31-32-29(34)37-17-23-14-19(3)10-11-20(23)4/h5-15,18H,16-17H2,1-4H3,(H,30,35) |
SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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